1-Bromo-2-fluoro-4-methoxy(d3)benzene
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Overview
Description
1-Bromo-2-fluoro-4-methoxy(d3)benzene is an organic compound with the molecular formula C7H6BrFO. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are replaced by bromine, fluorine, and methoxy groups, respectively. The compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-4-methoxy(d3)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-methoxy(d3)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various functional groups.
Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1-Bromo-2-fluoro-4-methoxy(d3)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-methoxy(d3)benzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-methoxy(d3)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Bromo-4-fluoroanisole: Another fluorinated and brominated benzene derivative with distinct properties and uses.
1-Bromo-4-chloro-2-fluorobenzene: Contains a chlorine atom instead of a methoxy group, resulting in different chemical behavior and applications.
These comparisons highlight the unique features and versatility of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVIFOBBVAKCY-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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